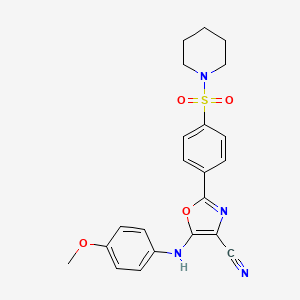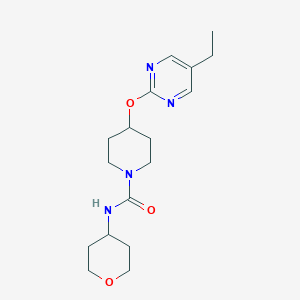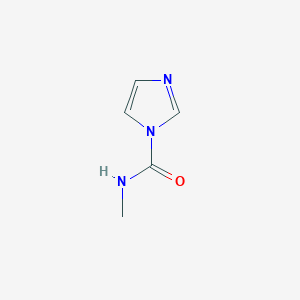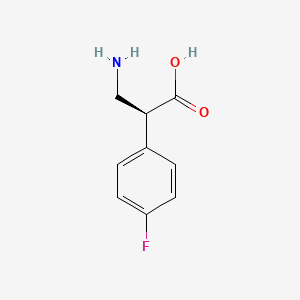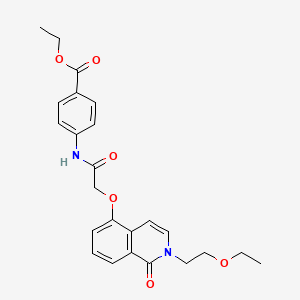![molecular formula C25H28N2OS B2994802 (3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone CAS No. 1224016-38-9](/img/structure/B2994802.png)
(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(4-(Tert-butyl)phenyl)-2-thioxo-1,4-diazaspiro[4.5]dec-3-en-1-yl)(phenyl)methanone is a useful research compound. Its molecular formula is C25H28N2OS and its molecular weight is 404.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Conformational Analysis in Peptide Synthesis
Spirolactams, including compounds similar to the queried chemical, are used in peptide synthesis. Fernandez et al. (2002) explored the synthesis of certain spirolactams for use in peptide synthesis, demonstrating their potential as constrained surrogates in this field. Their study includes conformational analyses via NMR experiments and molecular modeling, indicating applications in designing peptide analogues (Fernandez et al., 2002).
Antiviral Effects in HIV-1 Treatment
Compounds structurally related to the queried chemical have been studied for their antiviral effects against HIV-1. Watson et al. (2005) investigated the CCR5 receptor-based mechanism of action of certain compounds, revealing their potential as potent noncompetitive allosteric antagonists of the CCR5 receptor, which is crucial in HIV-1 treatment (Watson et al., 2005).
Reactivity in Chemical Synthesis
Yoshida et al. (1988) studied the reactivity of certain cyclopropenone oximes, which are structurally related to the queried chemical. They found these compounds could react with alkyl and aryl isocyanates to afford diazaspirohexenones, highlighting their reactivity and potential applications in chemical synthesis (Yoshida et al., 1988).
Neuroprotective Activity
Largeron et al. (2001) synthesized certain benzoxazine antioxidants, structurally similar to the queried chemical, and demonstrated their neuroprotective activity. These compounds were effective in models of brain damage, suggesting potential applications in treatments for conditions like cerebral palsy (Largeron et al., 2001).
Intramolecular Oxidative Bond Formation
Anand et al. (2015) investigated the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes, where key intermediates structurally related to the queried chemical were involved. Their research demonstrates the potential of these compounds in forming intramolecular oxidative bonds, which is significant in the field of organic synthesis (Anand et al., 2015).
Antimicrobial Activity
Chaudhari (2012) explored the synthesis of certain thioxopyrimidin-5-yl derivatives, structurally akin to the queried chemical, and evaluated their antimicrobial activity. Some synthesized compounds exhibited interesting antimicrobial properties, suggesting potential applications in the development of new antimicrobial agents (Chaudhari, 2012).
Aerobic Oxidation Studies
Chaudhuri et al. (1999) conducted studies on the aerobic oxidation of primary alcohols, using ligands structurally similar to the queried compound. Their research contributes to the understanding of oxidation mechanisms and the development of catalysts in organic chemistry (Chaudhuri et al., 1999).
Fullerene Derivative Solubility
Tomioka and Yamamoto (1996) worked on fullerene (C60) derivatives bearing carboxy groups, related to the queried chemical. Their research provides insights into the solubility properties of these derivatives, which is crucial for applications in materials science (Tomioka & Yamamoto, 1996).
Propriétés
IUPAC Name |
[2-(4-tert-butylphenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2OS/c1-24(2,3)20-14-12-18(13-15-20)21-23(29)27(22(28)19-10-6-4-7-11-19)25(26-21)16-8-5-9-17-25/h4,6-7,10-15H,5,8-9,16-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDUFHDQHDELPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NC3(CCCCC3)N(C2=S)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
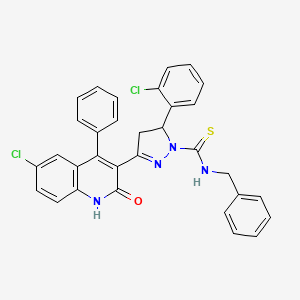
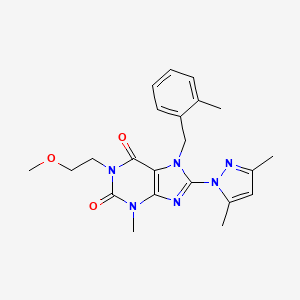
![[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 2-(4-nitrophenyl)acetate](/img/structure/B2994722.png)
![2-ethoxy-N-(3-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide](/img/structure/B2994724.png)
![2-(ethylthio)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2994726.png)
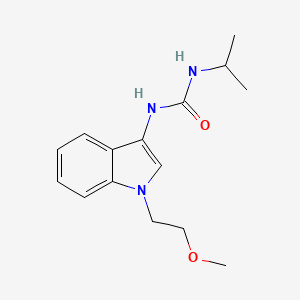

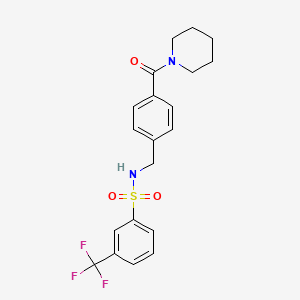
![(Z)-methyl 2-(6-acetamido-2-((4-methoxybenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2994733.png)
